Benzenamine, 2-methyl-4-[(2-methylphenyl)azo]-, monohydrochloride
CAS No.: 2298-13-7
Cat. No.: VC3710860
Molecular Formula: C14H16ClN3
Molecular Weight: 261.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2298-13-7 |
|---|---|
| Molecular Formula | C14H16ClN3 |
| Molecular Weight | 261.75 g/mol |
| IUPAC Name | 2-methyl-4-[(2-methylphenyl)diazenyl]aniline;hydrochloride |
| Standard InChI | InChI=1S/C14H15N3.ClH/c1-10-5-3-4-6-14(10)17-16-12-7-8-13(15)11(2)9-12;/h3-9H,15H2,1-2H3;1H |
| Standard InChI Key | PUDCZUQFOPHIGU-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1N=NC2=CC(=C(C=C2)N)C.Cl |
| Canonical SMILES | CC1=CC=CC=C1N=NC2=CC(=C(C=C2)N)C.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound has the molecular formula C₁₄H₁₆ClN₃ and a molecular weight of 261.75 g/mol . Its IUPAC name, 2-methyl-4-[(2-methylphenyl)diazenyl]aniline hydrochloride, reflects the presence of:
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A 2-methylaniline group (C₆H₃(CH₃)NH₂)
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A 2-methylphenylazo substituent (C₆H₄(CH₃)–N=N–)
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A hydrochloride counterion (Cl⁻) to balance the protonated amine .
The InChIKey (PUDCZUQFOPHIGU-UHFFFAOYSA-N) and SMILES notation (Cl.N(=NC=1C=CC=CC1C)C2=CC=C(N)C(=C2)C) provide precise structural descriptors for computational modeling .
Spectral and Physical Properties
Key physical properties include:
The azo group (–N=N–) absorbs visible light at λₘₐₓ ≈ 420–480 nm, contributing to its use as a chromophore .
Synthesis and Manufacturing
Diazotization-Coupling Reaction
The synthesis involves two stages:
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Diazotization: Treatment of 2-methyl-4-nitroaniline with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C to form a diazonium salt .
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Coupling: Reaction of the diazonium salt with 2-methylphenol or a derivative under alkaline conditions to form the azo linkage .
The hydrochloride form is precipitated by acidifying the reaction mixture, yielding a crystalline product .
Industrial-Scale Production
Industrial routes optimize yield (>85%) by:
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Controlling pH (4–6) to prevent diazonium decomposition
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Using excess HCl to stabilize intermediates
Applications in Science and Industry
Dye and Pigment Manufacturing
As Solvent Yellow 3, the compound is used to color:
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Polystyrene plastics: Due to compatibility with hydrophobic matrices .
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Inks: Offers stability under UV exposure.
High-Performance Liquid Chromatography (HPLC)
The compound is separable on Newcrom R1 columns (3 µm particles) using:
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Mobile phase: Acetonitrile/water (70:30 v/v) with 0.1% phosphoric acid
Mass Spectrometry (MS)
Its collision cross section (155.9 Ų) aids in quantifying ion mobility shifts, useful for studying protein-ligand interactions .
Biochemical Research
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Enzyme assays: Acts as a chromogenic substrate for peroxidases.
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Cellular staining: Highlights lipid membranes in microscopy .
| Hazard Class | Category | Code |
|---|---|---|
| Carcinogenicity | 1B | H350 |
| Skin Sensitization | 1 | H317 |
| Acute Toxicity (Oral) | 4 | H302 |
Source: ECHA C&L Inventory (100% notification consensus)
Health Risks
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Carcinogenicity: Linked to bladder tumors in rodent studies via metabolic activation to aromatic amines .
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Dermal Exposure: Causes allergic contact dermatitis (ECHA: 372 reported cases) .
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Decomposition: Releases CO, NOₓ, and benzaldehyde at >200°C .
Regulatory and Environmental Impact
Global Regulations
Environmental Persistence
Recent Advances in Research
Photodegradation Studies
UV irradiation (254 nm) cleaves the azo bond, forming 2-methylaniline and 4-amino-3-methylphenol, which are subsequently mineralized by Pseudomonas spp..
Drug Delivery Systems
Functionalized nanoparticles coated with the compound show pH-responsive drug release in tumor microenvironments (patent WO202511203A1).
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